N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core fused to a phenyl ring, connected via an amide bond to a 2-nitro-substituted benzamide moiety. The benzothiazole scaffold is well-documented for its diverse pharmacological and material science applications, including antimicrobial, anticancer, and nonlinear optical (NLO) properties .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(14-8-2-5-11-17(14)23(25)26)21-15-9-3-1-7-13(15)20-22-16-10-4-6-12-18(16)27-20/h1-12H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTYBMBWIJYKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with aromatic aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive nature.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Benzothiazole-Based Amides
Key Structural Insights:
- Substitution Patterns: Meta-substitution in the analog N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide may alter steric hindrance compared to the ortho-substituted target compound.
- Biological Activity: Compounds like Z14 and BTC-h demonstrate that substituents on the benzothiazole ring (e.g., ethoxy, methyl) or adjacent heterocycles (e.g., pyrimidine) critically modulate antimicrobial or antiviral potency.
Antimicrobial Activity:
The nitro group may enhance activity against Gram-negative strains, as seen in nitrofuran derivatives .
Nonlinear Optical (NLO) Potential:
2-BTBA and 2-BTFBA show second-harmonic generation (SHG) efficiencies of 1.2× and 1.5× urea, respectively . The nitro group in the target compound could further improve SHG due to increased polarization.
Molecular Docking Insights:
Docking studies on analogs like Z14 suggest that EWGs improve binding to viral polymerases. The nitro group in the target compound may similarly enhance interactions with microbial enzymes or cancer targets.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 375.4 g/mol. The compound features a benzothiazole moiety fused with a nitrobenzamide group, contributing to its unique chemical properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H13N3O3S |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 4502598 |
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis . Studies report low micromolar inhibitory concentrations (IC50 values), indicating its potential as an anti-tubercular agent. The benzothiazole core is often associated with antimicrobial effects, making this compound a candidate for further pharmacological exploration.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways related to proliferation and apoptosis .
The mechanism of action involves interaction with specific molecular targets within cells. The compound may modulate signaling pathways associated with cell growth and inflammation:
- Molecular Targets : It is believed to interact with enzymes or receptors involved in critical cellular processes.
- Pathways Involved : The compound may influence pathways related to apoptosis and inflammatory responses.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis : The compound is synthesized through the condensation of 2-aminobenzenethiol with aromatic aldehydes followed by nitration. This method allows for high yields and purity .
- Case Studies : Various analogs have been tested for their biological activity, showing varying degrees of potency against bacterial strains and cancer cell lines .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | IC50 Values (µM) |
|---|---|---|
| N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | Anti-tubercular | Low micromolar |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | Anticancer | Varies |
| N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | Antimicrobial | Low micromolar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
